molecular formula C12H9NO5S B8039912 2-Nitro-4-phenylsulfonylphenol

2-Nitro-4-phenylsulfonylphenol

Cat. No.: B8039912
M. Wt: 279.27 g/mol
InChI Key: KATRASQPUDIQOV-UHFFFAOYSA-N
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Description

2-Nitro-4-phenylsulfonylphenol is a nitroaromatic compound characterized by a phenol backbone substituted with a nitro (-NO₂) group at the 2-position and a phenylsulfonyl (-SO₂C₆H₅) group at the 4-position. This structure confers unique chemical properties, including strong electron-withdrawing effects and stability under various reaction conditions. It is primarily utilized in synthetic organic chemistry as an intermediate for reduction reactions, dye synthesis, and pharmaceutical precursors .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-12-7-6-10(8-11(12)13(15)16)19(17,18)9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATRASQPUDIQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-phenylsulfonylphenol typically involves the nitration of 4-phenylsulfonylphenol. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the rate of nitration and minimize side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or sulfonyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

2-Nitro-4-phenylsulfonylphenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 2-Nitro-4-phenylsulfonylphenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-nitro-4-phenylsulfonylphenol with its analogs, focusing on substituent effects, synthesis, reactivity, and physical properties.

Substituent Effects and Molecular Weight

The phenylsulfonyl group distinguishes this compound from derivatives with smaller sulfonyl or sulfonic acid substituents. For example:

Compound Substituent at 4-position Molecular Weight (g/mol) Physical Form
This compound -SO₂C₆H₅ ~279.26* Solid (likely)
4-(Methylsulfonyl)-2-nitrophenol -SO₂CH₃ 217.20 Liquid
Sodium salt of 2-nitrophenol-4-sulfonic acid -SO₃⁻Na⁺ Not reported Solid (crystalline)

*Calculated based on formula C₁₂H₉NO₅S.

The phenylsulfonyl group increases steric bulk and enhances electron-withdrawing capacity compared to methylsulfonyl (-SO₂CH₃) or sulfonate (-SO₃⁻) groups. This impacts solubility and reactivity in reduction reactions .

Reactivity in Reduction Reactions

  • This compound: The phenylsulfonyl group stabilizes the nitro group, requiring harsher conditions for reduction. In one study, reduction with sodium monosulfide (Na₂S) yielded aminophenol derivatives, but reaction efficiency depended on sulfide concentration and temperature .
  • 4-(Methylsulfonyl)-2-nitrophenol: The smaller methylsulfonyl group may allow milder reduction conditions, though specific data are unavailable .
  • Sodium Salt of 2-Nitrophenol-4-Sulfonic Acid: The sulfonate group (-SO₃⁻) enhances water solubility, facilitating reductions in aqueous media. However, competing side reactions (e.g., desulfonation) are noted .

Key Research Findings

  • Electron-Withdrawing Effects: The phenylsulfonyl group in this compound significantly lowers the electron density of the aromatic ring compared to methylsulfonyl or sulfonate analogs, delaying electrophilic substitution reactions .
  • Reduction Efficiency: In sodium sulfide-mediated reductions, the sodium salt of 2-nitrophenol-4-sulfonic acid achieved 70–80% conversion to aminophenol derivatives under optimized conditions (50°C, pH 9–10) . Comparable data for phenylsulfonyl and methylsulfonyl derivatives are pending.
  • Industrial Relevance : The sodium salt’s water solubility makes it preferable for large-scale reductions, whereas phenylsulfonyl derivatives are niche intermediates in specialty chemical synthesis .

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